3-(4-ETHOXYBENZOYL)-4-(4-METHOXYBENZENESULFONYL)-6-METHYLQUINOLINE
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Overview
Description
3-(4-Ethoxybenzoyl)-4-(4-methoxybenzenesulfonyl)-6-methylquinoline is a complex organic compound that features a quinoline core substituted with ethoxybenzoyl, methoxybenzenesulfonyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxybenzoyl)-4-(4-methoxybenzenesulfonyl)-6-methylquinoline typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the substituents through a series of reactions including Friedel-Crafts acylation, sulfonation, and alkylation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxybenzoyl)-4-(4-methoxybenzenesulfonyl)-6-methylquinoline can undergo various chemical reactions including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline core or the substituents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions of the substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could lead to more saturated compounds.
Scientific Research Applications
3-(4-Ethoxybenzoyl)-4-(4-methoxybenzenesulfonyl)-6-methylquinoline has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Its unique structure could be explored for therapeutic applications, particularly in targeting specific biological pathways.
Industry: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-(4-ethoxybenzoyl)-4-(4-methoxybenzenesulfonyl)-6-methylquinoline exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(4-ethoxybenzoyl)-4-(4-methoxybenzenesulfonyl)-6-methylquinoline include other quinoline derivatives with different substituents. Examples might include:
- 3-(4-Methoxybenzoyl)-4-(4-ethoxybenzenesulfonyl)-6-methylquinoline
- 3-(4-Ethoxybenzoyl)-4-(4-methylbenzenesulfonyl)-6-methylquinoline
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
(4-ethoxyphenyl)-[4-(4-methoxyphenyl)sulfonyl-6-methylquinolin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO5S/c1-4-32-20-8-6-18(7-9-20)25(28)23-16-27-24-14-5-17(2)15-22(24)26(23)33(29,30)21-12-10-19(31-3)11-13-21/h5-16H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYYWURPCWUQBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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